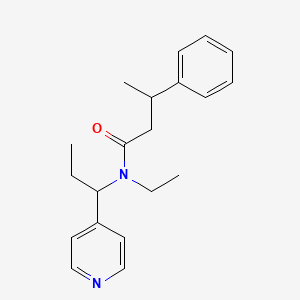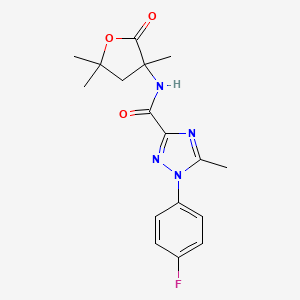![molecular formula C12H13BrFN3O B6968528 1-(2-bromo-5-fluorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B6968528.png)
1-(2-bromo-5-fluorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromo-5-fluorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine is a complex organic compound characterized by the presence of bromine, fluorine, and oxadiazole functional groups
Métodos De Preparación
The synthesis of 1-(2-bromo-5-fluorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2-bromo-5-fluorophenyl intermediate: This step involves the bromination and fluorination of a suitable aromatic precursor.
Synthesis of the oxadiazole ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids.
Coupling reactions: The final step involves coupling the 2-bromo-5-fluorophenyl intermediate with the oxadiazole derivative under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.
Análisis De Reacciones Químicas
1-(2-bromo-5-fluorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine undergoes various chemical reactions, including:
Substitution reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and reduction: The compound can undergo oxidation reactions using agents like potassium permanganate or reduction reactions using lithium aluminum hydride.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve palladium catalysts and boronic acids to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-bromo-5-fluorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, potentially leading to the discovery of new drugs.
Medicine: Research into its pharmacological properties could reveal therapeutic applications, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-bromo-5-fluorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-bromo-5-fluorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine include:
1-bromo-5-fluoro-2-nitrobenzene: Shares the bromine and fluorine functional groups but differs in the presence of a nitro group.
5-bromo-2-nitroanisole: Contains a bromine atom and a nitro group, with a methoxy substituent.
2-bromo-5-fluorophenol: Similar in having bromine and fluorine atoms but with a hydroxyl group.
The uniqueness of this compound lies in its combination of functional groups and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFN3O/c1-8-15-16-12(18-8)7-17(2)6-9-5-10(14)3-4-11(9)13/h3-5H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANRAENHXJKAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN(C)CC2=C(C=CC(=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Dimethylsulfamoyl-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]amino]acetonitrile](/img/structure/B6968447.png)
![8-Ethyl-1-[(2-methyltetrazol-5-yl)methyl]-2-propan-2-ylquinolin-4-one](/img/structure/B6968461.png)

![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6968479.png)
![tert-butyl N-methyl-N-[1-phenyl-3-[2-(1,2,4-triazol-1-yl)propanoylamino]propan-2-yl]carbamate](/img/structure/B6968486.png)
![3-[4-(2-hydroxyethyl)pyrazol-1-yl]-N,N-dimethylpropane-1-sulfonamide](/img/structure/B6968491.png)
![1-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B6968498.png)
![2-[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]ethanol](/img/structure/B6968504.png)
![4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine](/img/structure/B6968506.png)
![4-[(2-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine](/img/structure/B6968512.png)
![[2-(methoxymethyl)-1,3-thiazol-4-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B6968519.png)

![3-Methyl-3-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propylamino]oxolan-2-one](/img/structure/B6968540.png)
![3-(4-methylpyrazol-1-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one](/img/structure/B6968544.png)
